molecular formula C20H21N3O3S B228044 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B228044
M. Wt: 383.5 g/mol
InChI Key: NJXSGHJBKLPELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, also known as DMPQ, is a compound that has been studied for its potential as a therapeutic agent in various diseases. DMPQ belongs to the class of pyrimidoquinoline derivatives, which have shown promising results in preclinical studies for their anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The exact mechanism of action of 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is not fully understood, but it is believed to act through multiple pathways. 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription, and carbonic anhydrase, which is involved in the regulation of pH in cells. 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can inhibit tumor growth in mouse models of breast and colon cancer, reduce inflammation in mouse models of arthritis and colitis, and improve cognitive function in mouse models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in lab experiments is its high purity, which allows for accurate and reproducible results. 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is not fully understood, which can make it challenging to design experiments to test its effects.

Future Directions

There are several future directions for the study of 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. One area of interest is its potential as a therapeutic agent in neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in vivo and to elucidate its mechanism of action in protecting neurons from oxidative stress. Another area of interest is its potential as a chemotherapeutic agent in various cancers. Future studies could focus on optimizing the synthesis of 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione and testing its efficacy in combination with other chemotherapeutic agents. Finally, 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione's anti-inflammatory properties make it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the optimal dosage and administration route for 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in vivo and to test its efficacy in animal models of these diseases.

Synthesis Methods

8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can be synthesized by the reaction of 5-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid with 4-(methylthio)aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The reaction yields 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione as a white solid with a purity of over 95%.

Scientific Research Applications

8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been studied for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides.

properties

Product Name

8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

8,8-dimethyl-5-(4-methylsulfanylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C20H21N3O3S/c1-20(2)8-12-15(13(24)9-20)14(10-4-6-11(27-3)7-5-10)16-17(21-12)22-19(26)23-18(16)25/h4-7,14H,8-9H2,1-3H3,(H3,21,22,23,25,26)

InChI Key

NJXSGHJBKLPELN-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)SC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)SC)C(=O)C1)C

Origin of Product

United States

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